![molecular formula C17H22N2O5S B4019543 ethyl 1-{[(4-nitrobenzyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B4019543.png)
ethyl 1-{[(4-nitrobenzyl)thio]acetyl}-4-piperidinecarboxylate
Description
Synthesis Analysis
Although specific synthesis methods for Ethyl 1-{[(4-nitrobenzyl)thio]acetyl}-4-piperidinecarboxylate are not directly available, related compounds provide insights into possible synthetic routes. For example, the synthesis of related piperidine derivatives typically involves multi-step processes including condensation reactions, esterification, and catalytic hydrogenation steps. These methods often utilize catalysts like piperidine or sodium ethoxide and conditions such as refluxing ethanol to achieve the desired transformations (Kariyappa et al., 2016).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including Ethyl 1-{[(4-nitrobenzyl)thio]acetyl}-4-piperidinecarboxylate, can be elucidated through techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These compounds often exhibit significant conformational flexibility and can form various geometric arrangements depending on their specific functional groups and interactions (Pedroso et al., 2020).
Chemical Reactions and Properties
Piperidine derivatives participate in a range of chemical reactions, reflecting their rich chemical properties. They can undergo reactions such as nitrosation, which leads to the formation of alkylating agents and potential mutagens, showcasing their reactivity towards nucleophiles. The specific functional groups in Ethyl 1-{[(4-nitrobenzyl)thio]acetyl}-4-piperidinecarboxylate suggest that it may undergo similar reactions under appropriate conditions (Zhou et al., 2004).
properties
IUPAC Name |
ethyl 1-[2-[(4-nitrophenyl)methylsulfanyl]acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-2-24-17(21)14-7-9-18(10-8-14)16(20)12-25-11-13-3-5-15(6-4-13)19(22)23/h3-6,14H,2,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVHDLCEEPTSJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-{[(4-nitrobenzyl)sulfanyl]acetyl}piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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